![molecular formula C28H30N6O3 B1678208 Sograzepide CAS No. 155488-25-8](/img/structure/B1678208.png)
Sograzepide
描述
科学研究应用
Gastrin/CCK-B Antagonist
Sograzepide is an extremely potent, highly selective, and orally active Gastrin/CCK-B antagonist . It has an IC50 value of 0.1 nM, indicating its strong inhibitory effect on Gastrin/CCK-B .
Gastrin/CCK-A Inhibitor
In addition to its role as a Gastrin/CCK-B antagonist, Sograzepide also has an inhibitory effect on Gastrin/CCK-A activity, with an IC50 of 502 nM .
Neurological Research
Given that Sograzepide can replace the specific binding of [125I]CCK-8 to the rat brain, it could potentially be used in neurological research, particularly in studies related to Gastrin/CCK-B receptors .
Veterinary Research
Sograzepide has been shown to interact with cloned canine Gastrin/CCK-B receptors . This suggests potential applications in veterinary research, particularly in studies involving dogs.
Human Medical Research
Sograzepide’s interaction with cloned human Gastrin/CCK-B receptors suggests potential applications in human medical research, particularly in studies related to Gastrin/CCK-B receptors.
In Vivo Studies
Sograzepide has been used in in vivo studies, particularly those investigating its inhibitory effect on pentagastrin-induced gastric acid secretion .
安全和危害
作用机制
Target of Action
Sograzepide, also known as Netazepide, is an extremely potent, highly selective, and orally active Gastrin/Cholecystokinin 2 receptor (CCK2) antagonist . The primary targets of Sograzepide are the Gastrin/CCK-B receptors, which play a crucial role in the regulation of gastric acid secretion .
Mode of Action
Sograzepide interacts with its targets by replacing the specific binding of [125I]CCK-8 to the Gastrin/CCK-B receptors in the rat brain, cloned canine, and cloned human, with Ki values of 0.068, 0.62, and 0.19 nM, respectively . This interaction results in the inhibition of Gastrin/CCK-A activity, with an IC50 of 502 nM .
Biochemical Pathways
The primary biochemical pathway affected by Sograzepide is the Gastrin/CCK-B pathway. By antagonizing the Gastrin/CCK-B receptors, Sograzepide inhibits the action of Gastrin/CCK-A, thereby affecting the downstream effects of this pathway .
Pharmacokinetics
The pharmacokinetics of Sograzepide involve its oral administration and its interaction with the Gastrin/CCK-B receptors. It has been shown to have an inhibitory effect on pentagastrin-induced gastric acid secretion in anesthetized rats with an ED50 of 87 nmol/kg
Result of Action
The molecular and cellular effects of Sograzepide’s action primarily involve the inhibition of gastric acid secretion. This is achieved through its antagonistic action on the Gastrin/CCK-B receptors, which play a crucial role in the regulation of gastric acid secretion .
属性
IUPAC Name |
1-[(3R)-1-(3,3-dimethyl-2-oxobutyl)-2-oxo-5-pyridin-2-yl-3H-1,4-benzodiazepin-3-yl]-3-[3-(methylamino)phenyl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N6O3/c1-28(2,3)23(35)17-34-22-14-6-5-12-20(22)24(21-13-7-8-15-30-21)32-25(26(34)36)33-27(37)31-19-11-9-10-18(16-19)29-4/h5-16,25,29H,17H2,1-4H3,(H2,31,33,37)/t25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZYKNJZCVIKPP-VWLOTQADSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC=CC(=C3)NC)C4=CC=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)CN1C2=CC=CC=C2C(=N[C@H](C1=O)NC(=O)NC3=CC=CC(=C3)NC)C4=CC=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00165906 | |
Record name | Sograzepide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00165906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
155488-25-8 | |
Record name | Netazepide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155488258 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Netazepide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12355 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sograzepide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00165906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NETAZEPIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HOU4I0G29C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。